4-Fluoro-3-methylpyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

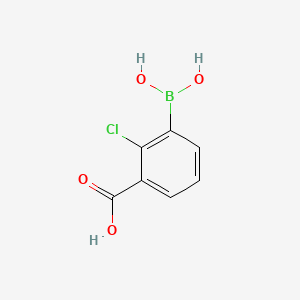

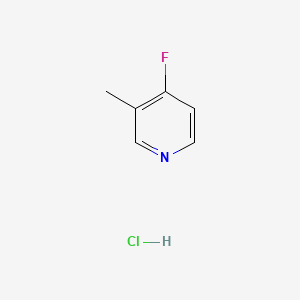

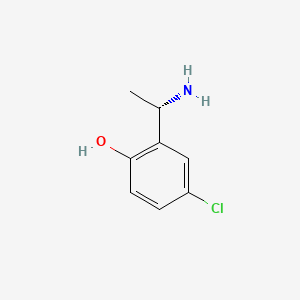

4-Fluoro-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H7ClFN . It is also known by other names such as 4-Fluoro-3-picoline hydrochloride and 4-Fluoro-3-methylpyridine HCl .

Synthesis Analysis

The synthesis of 4-Fluoro-3-methylpyridine hydrochloride and similar fluorinated pyridines involves various methods . These include the Umemoto reaction and Balts-Schiemann reaction . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylpyridine hydrochloride can be represented by the InChI code1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H . The compound has a molecular weight of 147.58 g/mol . Physical And Chemical Properties Analysis

4-Fluoro-3-methylpyridine hydrochloride has a molecular weight of 147.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 147.0251051 g/mol . The topological polar surface area of the compound is 12.9 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Functionalization

Efficient Pyridinylmethyl Functionalization : 2-Fluoro-4-methylpyridine, a structurally related compound, was effectively used in the synthesis of cognition-enhancing drugs through a process of chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000).

Development of Fluorinated Pyridines : Novel synthetic pathways for 4-fluoropyridines, such as 4-fluoro-3-methylpyridine hydrochloride, involve steps like oxidation, nitration, reduction, and modified Balz-Schiemann reaction, illustrating its complex chemical synthesis process (Shi Qunfeng et al., 2012).

Halogenation and Fluorination Techniques : Research on fluorination of methyl pyridines, including compounds similar to 4-fluoro-3-methylpyridine hydrochloride, has shown the formation of various polyfluoro-4-picolines, which are valuable in chemical synthesis (Plevey et al., 1982).

Radiochemical and Nuclear Chemistry Applications

Nucleophilic Aromatic Radiofluorination : The use of methyl substituted benzyl groups, in the context of protecting hydroxyl groups during nucleophilic aromatic radiofluorination, demonstrates the significance of fluoro-substituted pyridines in the field of radiochemistry (Malik et al., 2011).

Automated Radiochemical Synthesis for PET Imaging : Research on the automated synthesis of radiofluorinated analogs of drugs for PET imaging, like 3-[18F]fluoro-4-aminopyridine, highlights the potential use of 4-fluoro-3-methylpyridine hydrochloride in developing new PET tracers for neurological conditions (Brugarolas et al., 2017).

Pharmaceutical and Medicinal Chemistry

Synthesis of Pyridine Nucleosides : The conversion of 4-fluoro-3-methylpyridine hydrochloride into various nucleoside analogs, like 5-fluoro-3-deazacytidine, shows its application in the development of novel pharmaceutical compounds (Nesnow & Heidelberger, 1975).

Development of Selective A3 Adenosine Receptor Antagonists : The synthesis of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, used as selective antagonists at A3 adenosine receptors, demonstrates the potential of fluoro-substituted pyridines in receptor binding and drug discovery (Li et al., 1999).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Orientations Futures

Fluoropyridines, including 4-Fluoro-3-methylpyridine hydrochloride, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The development of new synthetic methods for fluoropyridines and their potential applications in various fields, including as potential imaging agents for various biological applications, represent future directions in this field .

Propriétés

IUPAC Name |

4-fluoro-3-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPOYSGOIGWJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677431 |

Source

|

| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylpyridine hydrochloride | |

CAS RN |

1263282-40-1 |

Source

|

| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)

![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)